

5-Phenylpyrrolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Phenylpyrrolidin-2-one**

Cat. No.: **B1266415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **5-Phenylpyrrolidin-2-one**, a heterocyclic compound belonging to the γ -lactam class. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2][3]} This document collates available data on the physicochemical properties, synthesis, and spectroscopic characterization of **5-Phenylpyrrolidin-2-one**, along with detailed experimental protocols relevant to its study.

Core Chemical and Physical Properties

5-Phenylpyrrolidin-2-one ($C_{10}H_{11}NO$) is a derivative of 2-pyrrolidinone with a phenyl substituent at the 5-position.^[4] While specific experimental data for the racemic compound is limited in publicly available literature, properties can be predicted or inferred from its enantiomers and related isomers.^{[5][6]} The presence of the phenyl group is expected to decrease aqueous solubility compared to the parent 2-pyrrolidinone scaffold.^[7]

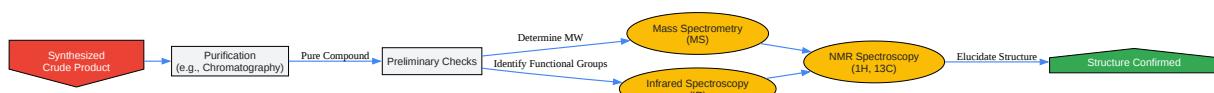

Table 1: General and Physicochemical Properties of **5-Phenylpyrrolidin-2-one**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO	[4] [5] [6]
Molecular Weight	161.20 g/mol	[4] [5] [6]
Appearance	White to off-white crystalline solid	[5] [6]
Boiling Point	362.3 ± 31.0 °C (Predicted)	[5] [6]
Density	1.108 ± 0.06 g/cm ³ (Predicted)	[5] [6]
pKa	15.88 ± 0.40 (Predicted)	[5] [6]
CAS Number	22050-10-8 (unspecified stereochemistry)	[4]

Note: Much of the available quantitative data for the physical properties of **5-Phenylpyrrolidin-2-one** is based on computational predictions.

Synthesis Pathway

While numerous methods exist for synthesizing substituted pyrrolidinones, a general and effective synthesis for 5-mono- and di-substituted 2-pyrrolidinones, including those with aryl substituents, involves the oxidative cyclization of acyclic hydroxyurethane precursors. This method is noted for its flexibility and applicability to a range of derivatives.[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 5-substituted-2-pyrrolidinones.

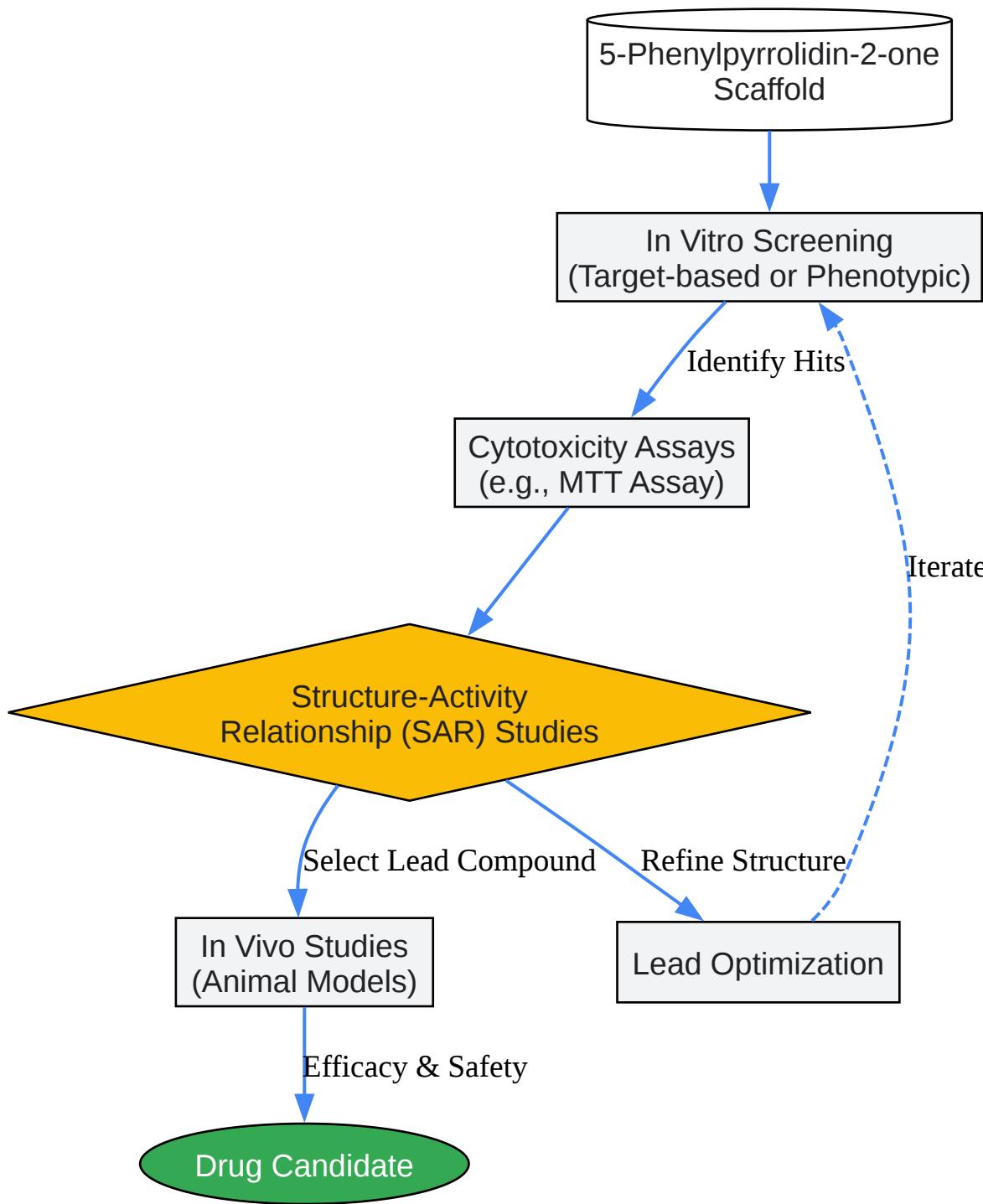
Spectroscopic and Physical Characterization

Proper characterization is essential to confirm the identity and purity of a synthesized compound. This involves a logical workflow of spectroscopic and physical analyses.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **5-Phenylpyrrolidin-2-one**.

Table 2: Expected Spectroscopic Features for **5-Phenylpyrrolidin-2-one**


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiplets in the range of ~7.2-7.4 ppm.- Methine Proton (C5-H): A multiplet adjacent to the phenyl group.- Methylene Protons (C3-H₂, C4-H₂): Complex multiplets in the aliphatic region (~1.8-2.8 ppm).- Amide Proton (N-H): A broad singlet, chemical shift is solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): Signal downfield, typically >170 ppm.- Aromatic Carbons: Multiple signals in the ~125-145 ppm range.- Methine Carbon (C5): Signal for the carbon attached to the phenyl group.- Methylene Carbons (C3, C4): Signals in the aliphatic region.
IR	<ul style="list-style-type: none">- N-H Stretch: A broad absorption band around 3200 cm⁻¹.- C-H Stretch (Aromatic): Absorptions typically just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Absorptions typically just below 3000 cm⁻¹.- C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight.^{[9][10]}- Key Fragments: Fragmentation patterns would likely involve the loss of parts of the pyrrolidinone ring or the phenyl group. A common fragment for phenyl-containing compounds is at m/z = 104 or 106.^{[9][11]}

Note: The expected features are based on general principles of spectroscopy and data from structurally related compounds.^{[9][10][12]}

Biological Activity and Therapeutic Potential

The pyrrolidinone ring is a core component of many compounds with established biological activities.^[1] Derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents.^{[2][13][14]} Specifically, the stereochemistry at the C5 position can significantly influence receptor binding affinity and metabolic stability, making chiral compounds like **(R)-5-phenylpyrrolidin-2-one** valuable synthons in drug design, particularly for creating peptidomimetics.^{[3][5]}

While specific biological data for **5-Phenylpyrrolidin-2-one** is not extensively documented, its structural class suggests it is a promising candidate for screening in various therapeutic areas. A typical drug discovery workflow would involve a series of assays to determine its biological profile.

[Click to download full resolution via product page](#)

Caption: High-level workflow for biological screening of pyrrolidinone derivatives.

Experimental Protocols

The following are generalized protocols for the characterization of **5-Phenylpyrrolidin-2-one**. Instrument-specific parameters may require optimization.

5.1 Melting Point Determination (Capillary Method)

- **Sample Preparation:** Ensure the crystalline sample of **5-Phenylpyrrolidin-2-one** is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.
- **Capillary Loading:** Take a capillary tube sealed at one end. Push the open end into the powdered sample until a small amount of compound (1-2 mm height) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.
- **Measurement:** Place the loaded capillary tube into a melting point apparatus. Heat the sample slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.

5.2 Solubility Determination

- **Sample Preparation:** In a small test tube, add approximately 25 mg of **5-Phenylpyrrolidin-2-one**.
- **Solvent Addition:** Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol) in small portions.
- **Observation:** After each addition, shake the test tube vigorously for at least 60 seconds. Observe closely to determine if the solid dissolves completely.
- **Classification:** Record the compound as soluble, partially soluble, or insoluble in each solvent tested. Solubility in acidic or basic solutions can provide information about the compound's functional groups.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **5-Phenylpyrrolidin-2-one** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

5.4 Infrared (IR) Spectroscopy

- Sample Preparation (Solid): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.5 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 10-100 $\mu\text{g/mL}$) in a volatile organic solvent compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
- Injection: Introduce the sample solution into the mass spectrometer, either via direct infusion or through a chromatographic system like LC-MS.

- Ionization and Analysis: The sample is ionized (e.g., by ESI), and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the compound's molecular weight and aspects of its structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. (R)-5-Phenylpyrrolidin-2-one () for sale [vulcanchem.com]
- 6. (5R)-5-phenyl-2-Pyrrolidinone | 313352-62-4 [chemicalbook.com]
- 7. 2-Pyrrolidinone CAS#: 616-45-5 [m.chemicalbook.com]
- 8. An Efficient and General Synthesis of 5-Substituted Pyrrolidinones [combichemistry.com]
- 9. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Phenyl-2-pyrrolidinone(1198-97-6) MS spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [5-Phenylpyrrolidin-2-one: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266415#5-phenylpyrrolidin-2-one-basic-properties\]](https://www.benchchem.com/product/b1266415#5-phenylpyrrolidin-2-one-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com